1,3-Diphenylcyclohexane
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Overview
Description
1,3-Diphenylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with phenyl groups at the 1 and 3 positions. This compound is part of the broader class of substituted cyclohexanes, which are known for their structural versatility and stability. The presence of phenyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the cycloaddition reaction of benzene with cyclohexanone in the presence of a strong acid catalyst. Another method includes the hydrogenation of 1,3-diphenylcyclohexene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are crucial for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions typically yield cyclohexane derivatives with altered substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products
The major products formed from these reactions include substituted cyclohexanes, phenyl ketones, and cyclohexanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diphenylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 1,3-diphenylcyclohexane involves its interaction with specific molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenylcyclohexane
- 3,6-Diphenylcyclohexan-1,2-diol
- 1,3-Dimethylcyclohexane
Uniqueness
1,3-Diphenylcyclohexane is unique due to the specific positioning of the phenyl groups, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 1,4-diphenylcyclohexane, the 1,3-substitution pattern results in distinct stereochemical and conformational characteristics .
Properties
CAS No. |
1667-08-9 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(3-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2 |
InChI Key |
MCHONHDBIWWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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